1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine
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Overview
Description
1-{4-methyl-2,6,7-trioxabicyclo[222]octan-1-yl}methanamine is a chemical compound with the molecular formula C7H13NO3 It is a bicyclic compound containing a trioxabicyclo[222]octane ring system, which is a unique structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine typically involves the formation of the trioxabicyclo[2.2.2]octane ring system followed by the introduction of the methanamine group. One common synthetic route starts with the reaction of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane with a suitable amine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: A structurally similar compound without the methanamine group.
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine: Another related compound with a different substitution pattern on the trioxabicyclo[2.2.2]octane ring.
Uniqueness
1-{4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl}methanamine is unique due to the presence of both the trioxabicyclo[2.2.2]octane ring system and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
171818-95-4 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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